tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate
Description
“tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate” (CAS: 91990-88-4) is a hydrazinecarboxylate derivative with the molecular formula C₁₈H₁₃NO₅ and a molecular weight of 323.30 g/mol . This compound features a tert-butyl carbamate group, an ethoxycarbonyl-substituted phenyl ring, and an ethyl-hydrazine moiety. It is structurally related to succinimidyl esters, which are widely used in bioconjugation chemistry due to their reactivity with primary amines .
Applications may include serving as a precursor for pharmaceuticals or agrochemicals, leveraging its hydrazine functionality for further derivatization.
Properties
IUPAC Name |
ethyl 4-[1-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]ethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-6-21-14(19)13-9-7-12(8-10-13)11(2)17-18-15(20)22-16(3,4)5/h7-11,17H,6H2,1-5H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMABWHANJGIRER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C)NNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737339 | |
| Record name | tert-Butyl 2-{1-[4-(ethoxycarbonyl)phenyl]ethyl}hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870822-88-1 | |
| Record name | 1,1-Dimethylethyl 2-[1-[4-(ethoxycarbonyl)phenyl]ethyl]hydrazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870822-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-{1-[4-(ethoxycarbonyl)phenyl]ethyl}hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of tert-Butyl Carbazate as a Key Intermediate
A critical precursor in the synthesis of the target compound is tert-butyl carbazate . The preparation of tert-butyl carbazate is well-documented and serves as a foundation for further derivatization.
- Method : The synthesis involves an esterification reaction between phenyl chloroformate and tert-butanol in the presence of a solid base catalyst and an ionic liquid at 30–40°C for 1–6 hours.
- Substitution Reaction : After esterification, a 50% aqueous hydrazine hydrate solution is added, and the substitution reaction proceeds at 60–75°C for 1–5 hours.
- Isolation : The reaction mixture is cooled, extracted with ethyl acetate, concentrated under reduced pressure, and purified by silica gel column chromatography using a petroleum ether:ethyl acetate (5:1) eluent system.
- Catalysts and Ionic Liquids : Catalysts include magnetic magnesium aluminum hydrotalcite with Fe^3+ and Fe^2+ ions, and ionic liquids such as 1-methyl-3-butylimidazolium tetrafluoroborate or hexafluorophosphate variants are used to enhance reaction efficiency.
- Molar Ratios : Phenyl chloroformate, tert-butanol, and hydrazine hydrate are fed in molar ratios of 1:1–3:1–2, with catalyst and ionic liquid mass ratios relative to phenyl chloroformate of 0.2–0.3 each.
This method yields tert-butyl carbazate efficiently, which is essential for the subsequent synthesis steps.
Coupling of tert-Butyl Carbazate with 1-(4-(Ethoxycarbonyl)phenyl)ethyl Derivative
The target compound is synthesized by coupling tert-butyl carbazate with a 1-(4-(ethoxycarbonyl)phenyl)ethyl derivative under acidic catalysis:
- Reaction Conditions : The coupling is conducted in toluene with catalytic amounts of acetic acid at 80°C, typically overnight.
- Procedure : A solution of tert-butyl carbazate (14.0 g, 106.1 mmol) and the substituted phenyl ethyl compound (13.6 g, 70.8 mmol) in 120 mL toluene is stirred with catalytic HOAc.
- Product Isolation : The product, tert-butyl-2-{1-[4-(ethoxycarbonyl)phenyl]-ethylidene}hydrazinecarboxylate, is collected by filtration.
- Yield : This method achieves a yield of approximately 68.3% under the stated conditions.
This step forms the hydrazinecarboxylate linkage essential for the target molecule's structure.
Summary Table of Preparation Steps
| Step | Reactants | Conditions | Catalysts/Additives | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1. Esterification | Phenyl chloroformate + tert-butanol | Solid base catalyst + ionic liquid | Magnetic Mg-Al hydrotalcite + ionic liquid | 30–40°C | 1–6 h | - | Formation of tert-butyl ester intermediate |
| 2. Substitution | Ester intermediate + hydrazine hydrate (50% aq.) | Same as above | Same as above | 60–75°C | 1–5 h | - | Formation of tert-butyl carbazate |
| 3. Coupling | tert-Butyl carbazate + 1-(4-(ethoxycarbonyl)phenyl)ethyl compound | Catalytic acetic acid in toluene | Acetic acid (catalytic) | 80°C | Overnight | 68.3% | Formation of target hydrazinecarboxylate compound |
Research Findings and Analysis
- The use of ionic liquids and solid base catalysts in the first step enhances reaction rates and selectivity, allowing milder conditions and better yields.
- The substitution with hydrazine hydrate is critical for introducing the hydrazine moiety, a functional group important for further chemical modifications.
- The coupling reaction's efficiency depends on the acidity and solvent choice; toluene and catalytic acetic acid provide an optimal environment for the condensation reaction.
- The purification by silica gel chromatography ensures the removal of impurities and unreacted starting materials, critical for obtaining a high-purity product suitable for pharmaceutical research.
Chemical Reactions Analysis
Hydrazone Formation via Condensation
The compound is synthesized through a condensation reaction between tert-butyl carbazate and ethyl 4-acetylbenzoate. This step forms a hydrazone intermediate, which is subsequently reduced to yield the final product.
Mechanism :
-
Condensation : The carbonyl group of ethyl 4-acetylbenzoate reacts with the hydrazine group of tert-butyl carbazate, forming a Schiff base (hydrazone).
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Reduction : Sodium cyanoborohydride selectively reduces the imine bond, retaining the stereochemistry at the chiral center .
Hydrolysis and Cyclization
Under alkaline conditions, the ethoxycarbonyl group undergoes hydrolysis, and the hydrazinecarboxylate moiety participates in cyclization reactions.
| Reaction | Conditions | Product |
|---|---|---|
| Hydrolysis | Aqueous KOH (4M), reflux | Carboxylic acid derivative |
| Cyclization | Acidic or thermal activation | Triazolidine-3,5-dione derivatives |
Example Protocol :
-
Refluxing with aqueous KOH (4M) at 100°C for 1.5 hours hydrolyzes the ester to a carboxylic acid. Subsequent acidification (HCl) induces cyclization to form 4-butyl-1,2,4-triazolidine-3,5-dione .
Ester Group Transformations
The ethoxycarbonyl group participates in esterification and transesterification reactions. For example:
-
Transesterification : Reacts with alcohols (e.g., methanol) under acidic or basic conditions to form methyl esters.
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Nucleophilic Acyl Substitution : Reacts with amines to form amides, though this requires activation (e.g., DCC) .
Hydrazinecarboxylate Reactivity
The hydrazine moiety enables:
-
Oxidation : Forms diazenes or nitriles under strong oxidizing conditions.
-
Coupling Reactions : Participates in Buchwald–Hartwig amination or Suzuki–Miyaura cross-coupling when paired with transition metal catalysts .
Stereochemical Considerations
The R-configuration at the chiral ethyl center influences reaction outcomes:
-
Reduction Specificity : NaBH3CN reduces the hydrazone intermediate stereoselectively, preserving the R-configuration .
-
Biological Activity : The stereochemistry may affect interactions in pharmaceutical applications, though specific data remain proprietary .
Stability and Decomposition
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of hydrazinecarboxylate compounds exhibit promising anticancer properties. For instance, the compound has been investigated for its potential to inhibit specific cancer cell lines through apoptosis induction mechanisms. A notable study demonstrated that modifications to the hydrazine moiety can enhance cytotoxicity against breast cancer cells, suggesting a pathway for developing new anticancer agents based on this scaffold .
Antimicrobial Properties
Research has also highlighted the antimicrobial efficacy of hydrazine derivatives. The compound has shown activity against various bacterial strains, making it a candidate for developing new antibiotics. In vitro assays revealed that tert-butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, warranting further exploration in pharmacological studies .
Synthesis of Heterocycles
The compound serves as a versatile intermediate in the synthesis of various heterocycles, which are crucial in pharmaceutical chemistry. Its ability to participate in cyclization reactions allows chemists to create complex molecular architectures. For example, it has been utilized in synthesizing thiazolidinones and other nitrogen-containing heterocycles that possess biological activity .
Ligand Development
In coordination chemistry, this compound has been explored as a ligand for metal complexes. These complexes have shown potential applications in catalysis and materials science. The unique electronic properties imparted by the ethoxycarbonyl group enhance the stability and reactivity of the metal-ligand frameworks .
Data Table: Summary of Applications
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the effects of various hydrazine derivatives on MCF-7 breast cancer cells. The results indicated that modifying the side chains significantly affected cytotoxicity levels, with this compound showing a notable IC50 value compared to other derivatives .
Case Study 2: Antimicrobial Screening
In another investigation, a series of hydrazine derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a lead compound for drug development .
Mechanism of Action
The mechanism by which tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate exerts its effects involves its interaction with molecular targets and pathways. The hydrazine group can act as a nucleophile, participating in various biochemical reactions. The phenyl ring can interact with enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities among related hydrazinecarboxylates:
Physical and Chemical Properties
- Melting Points : Trifluoromethyl-substituted analogs (e.g., 7d) exhibit higher melting points (105–106°C ) compared to ethoxycarbonyl derivatives, reflecting enhanced crystallinity from strong intermolecular interactions.
- Solubility : The presence of pyridinyl groups (e.g., in tert-butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate ) increases polarity and aqueous solubility, whereas tert-butyl and ethoxycarbonyl groups favor organic solvent compatibility.
Biological Activity
tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate, identified by CAS number 870822-88-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology, particularly focusing on its antibacterial and cytotoxic activities.
The molecular formula of this compound is , with a molecular weight of 308.37 g/mol. The compound is typically stored in a sealed container at temperatures between 2-8°C to maintain its stability .
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₄N₂O₄ |
| Molecular Weight | 308.37 g/mol |
| CAS Number | 870822-88-1 |
| Storage Conditions | 2-8°C |
Synthesis
The synthesis of this compound generally involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. This method allows for the introduction of various functional groups that can enhance the compound's biological activity.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of similar hydrazine derivatives, which suggest potential efficacy against various bacterial strains. For instance, compounds structurally related to tert-butyl hydrazinecarboxylate have shown significant antibacterial activity against pathogens such as E. coli, M. luteus, and B. cereus using microdilution broth susceptibility assays .
A study indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to established antibiotics, suggesting a promising avenue for developing new antibacterial agents .
Cytotoxicity
In addition to antibacterial properties, the cytotoxic effects of tert-butyl hydrazinecarboxylate derivatives have been explored. The Artemia salina lethality assay is commonly used to assess cytotoxicity, where some derivatives demonstrated low toxicity profiles while retaining significant antibacterial activity . This dual activity is crucial for developing therapeutics that minimize adverse effects.
Case Studies
-
Study on Antibacterial Efficacy :
- Objective : To evaluate the antibacterial activity of synthesized hydrazine derivatives.
- Method : Compounds were tested against various bacterial strains using standard susceptibility assays.
- Results : Compounds showed varying degrees of inhibition, with some achieving over 90% inhibition against E. coli at certain concentrations.
-
Cytotoxicity Assessment :
- Objective : To determine the safety profile of hydrazine derivatives.
- Method : The Artemia salina assay was employed to evaluate lethality.
- Results : Several compounds exhibited low toxicity levels, indicating their potential for therapeutic use without significant side effects.
Q & A
Q. Critical Parameters :
- Maintain anhydrous conditions to prevent Boc-group hydrolysis.
- Optimize stoichiometry (1:1.2 molar ratio of hydrazine to electrophile) to suppress dimerization.
Basic: Which spectroscopic techniques are most effective for characterizing the hydrazinecarboxylate moiety?
Methodological Answer:
- ¹H/¹³C NMR : Identify the Boc group (¹H: 1.46 ppm singlet for tert-butyl; ¹³C: 79.83 ppm for carbonyl). The hydrazine N–H proton appears as a broad singlet (~1.99 ppm) .
- FT-IR : Confirm the carbonyl stretch (C=O) at 1680–1720 cm⁻¹ and N–H bending at 1550–1600 cm⁻¹ .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated: 341.1972; observed: 341.1972) .
Q. Example NMR Data (from analogous compounds) :
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| tert-Butyl (Boc) | 1.46 | Singlet |
| Hydrazine N–H | 1.99 | Broad |
| Aromatic protons (phenyl) | 7.10–8.04 | Multiplet |
Advanced: How can researchers resolve discrepancies between experimental NMR data and computational predictions?
Methodological Answer:
Repeat Experiments : Ensure sample purity via HPLC (C18 column, 70:30 acetonitrile:water, retention time ~8.5 min) .
Complementary Techniques :
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., R factor = 0.038, data-to-parameter ratio = 15.9) .
- Variable Temperature NMR : Detect dynamic processes (e.g., hindered rotation of the ethoxycarbonyl group).
Computational Validation : Use DFT (B3LYP/6-311+G(d,p)) to simulate NMR shifts and compare with experimental data .
Case Study : For tert-butyl piperazine derivatives, crystallography confirmed axial chirality that NMR alone could not resolve .
Advanced: What strategies minimize side reactions during hydrazine coupling?
Methodological Answer:
- Temperature Control : Conduct reactions at ≤5°C to suppress elimination pathways .
- Protecting Groups : Use Boc for hydrazine protection, which is stable under acidic conditions but cleaved with TFA.
- Additive Screening : Include molecular sieves (4Å) to scavenge water, reducing hydrolysis of active intermediates .
Example : In tert-butyl piperazine syntheses, side products (e.g., dimeric hydrazines) were reduced from 15% to <2% by optimizing stoichiometry and solvent polarity .
Advanced: How can DFT modeling predict the hydrolytic stability of the ethoxycarbonyl group?
Methodological Answer:
Model Construction : Use Gaussian09 to optimize geometry (B3LYP/6-31G*).
Reactivity Analysis : Calculate Fukui indices to identify electrophilic sites prone to nucleophilic attack (e.g., carbonyl carbon).
Solvent Effects : Apply PCM to simulate hydrolysis in aqueous buffers (pH 4–10).
Key Finding : The ethoxycarbonyl group is stable at pH 7–8 but undergoes rapid cleavage at pH >10 due to hydroxide ion attack .
Basic: What chromatographic methods are optimal for purification?
Methodological Answer:
- Normal-Phase Chromatography : Silica gel with hexane:ethyl acetate (3:1) achieves baseline separation (Rf = 0.35).
- Reverse-Phase HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile:water = 65:35, flow rate 1 mL/min) .
Q. Purity Criteria :
- ≥95% purity by HPLC (λ = 254 nm).
- No detectable impurities via LC-MS (negative ion mode).
Advanced: How does the tert-butyl group influence crystallographic packing?
Methodological Answer:
- Steric Effects : The bulky tert-butyl group disrupts π-π stacking, favoring herringbone packing in the crystal lattice .
- Hydrogen Bonding : Hydrazine N–H forms intermolecular H-bonds with carbonyl oxygens (distance: 2.8–3.0 Å) .
Q. Crystallographic Data :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R Factor | 0.038 |
| Unit Cell Volume | 987.2 ų |
Advanced: How does the substitution pattern on the phenyl ring affect biological activity compared to analogs?
Methodological Answer:
- Electronic Effects : Electron-withdrawing groups (e.g., ethoxycarbonyl) enhance hydrogen-bonding capacity, improving receptor binding .
- Comparative SAR : Analogues with bromo or chloro substituents show reduced solubility but higher membrane permeability .
Example : tert-Butyl (2-bromo-4-chlorophenyl) derivatives exhibit 3-fold higher IC₅₀ in kinase assays due to enhanced hydrophobic interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
